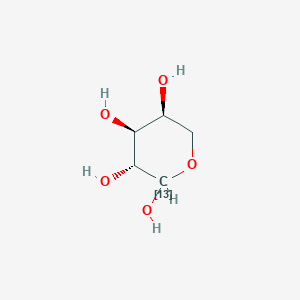
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as condensation or cyclization.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to obtain this compound, often involving specific catalysts and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. Key considerations include:
Raw Material Sourcing: Ensuring a consistent supply of high-quality raw materials.
Process Optimization: Refining reaction conditions to maximize yield and minimize waste.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. Key aspects include:
Molecular Targets: Specific proteins or enzymes that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s action.
特性
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14OPd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)






